Differentiation of 4-Methylbenzamide Cap vs. Cyclohexanecarboxamide Cap in PfNCR1 Dual-Site Binding
The target compound is distinguished from MMV019662 (CAS 896349-19-2) by its 4-methylbenzamide group, which replaces the cyclohexanecarboxamide present in MMV019662. Cryo-EM structures of PfNCR1 demonstrate that MMV019662 binds simultaneously at two distinct sites—the ecto site (adjacent to bound sterol) and the neck site—enabled by its specific amide cap geometry [1]. The 4-methylbenzamide of the target compound introduces an aromatic planar system and a para-methyl substituent, altering both the shape and the hydrogen-bonding capacity of the cap relative to the saturated cyclohexyl ring of MMV019662. This structural divergence provides a distinct tool for probing cap-dependent binding modes at PfNCR1.
| Evidence Dimension | Amide cap structure–activity relationship (SAR) at PfNCR1 dual binding sites |
|---|---|
| Target Compound Data | 4-methylbenzamide cap (aromatic, planar, para-methyl substituent) |
| Comparator Or Baseline | MMV019662: cyclohexanecarboxamide cap (saturated, non-planar, cyclohexyl ring) |
| Quantified Difference | Qualitative structural difference; no binding data available for target compound |
| Conditions | Cryo-EM of PfNCR1–inhibitor complexes (comparator data); no experimental data for target compound |
Why This Matters
Researchers investigating cap-dependent PfNCR1 antagonism can use this compound to test whether an aromatic, substituted benzamide cap can recapitulate or differentiate from the dual-site binding profile of MMV019662.
- [1] Targeting ligand binding sites in Plasmodium falciparum NCR1 enables antimalarial drug discovery. bioRxiv preprint PPR1117818 (2025). View Source
